molecular formula C22H18F3N3O2S2 B11290454 2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide

2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11290454
M. Wt: 477.5 g/mol
InChI Key: OGEYBVZSPBBFAB-UHFFFAOYSA-N
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Description

2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-D]pyrimidine core, a benzyl group, and a trifluoromethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-D]pyrimidine core.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Trifluoromethylphenylacetamide Moiety: This step involves the reaction of the intermediate compound with 4-(trifluoromethyl)phenylacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or trifluoromethylphenylacetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: It may be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific pathways or targets.

    Industrial Applications: It may find use in the synthesis of other complex molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4H-thieno[3,2-D]pyrimidin-4-one: Similar core structure but lacks the benzyl and trifluoromethylphenylacetamide moieties.

    4-Benzyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Contains a benzyl group and a thioxo group but differs in the core structure.

    N-(4-Trifluoromethylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar functional groups but different core structure.

Uniqueness

2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a thieno[3,2-D]pyrimidine core, benzyl group, and trifluoromethylphenylacetamide moiety

Properties

Molecular Formula

C22H18F3N3O2S2

Molecular Weight

477.5 g/mol

IUPAC Name

2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H18F3N3O2S2/c23-22(24,25)15-6-8-16(9-7-15)26-18(29)13-32-21-27-17-10-11-31-19(17)20(30)28(21)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,26,29)

InChI Key

OGEYBVZSPBBFAB-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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